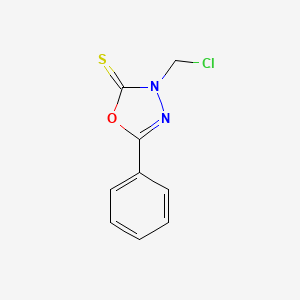
3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl and phenyl groups in the structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with aromatic carboxylic acids, followed by chloromethylation. The reaction conditions often require the use of acidic catalysts and controlled temperatures to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the sulfur atom in the thione group.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted oxadiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable heterocyclic structures.
Chemical Biology: Researchers use this compound to study the mechanisms of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole-2(3H)-thione: Similar structure but with different positioning of the oxadiazole ring.
3-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole-2(3H)-thione: Contains a thiadiazole ring instead of an oxadiazole ring.
3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-one: Contains an oxadiazole ring with an oxygen atom instead of a sulfur atom.
Uniqueness
The uniqueness of 3-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. The presence of the thione group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1711-76-8 |
|---|---|
Molekularformel |
C9H7ClN2OS |
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-phenyl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-12-9(14)13-8(11-12)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
WTCZGCLXMRWMDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


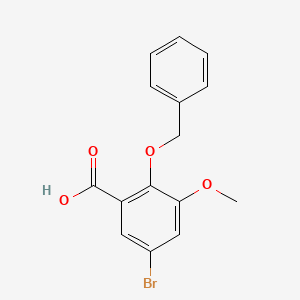
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)
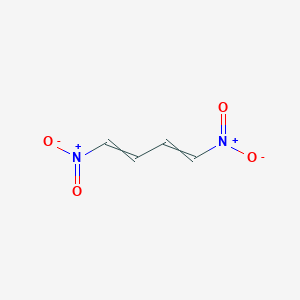
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

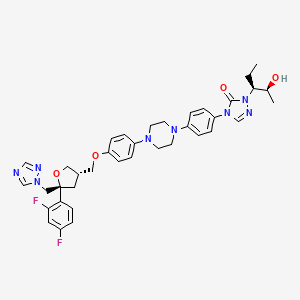
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
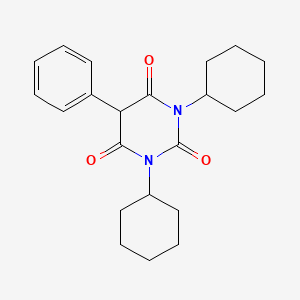
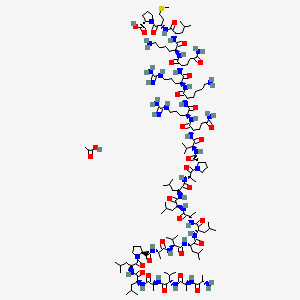
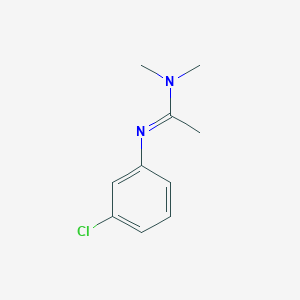
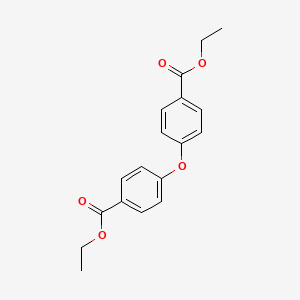
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
